9-hydroxy-7-methyl-8-[(2E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Description
Properties
Molecular Formula |
C25H24O7 |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
9-hydroxy-7-methyl-8-[(E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
InChI |
InChI=1S/C25H24O7/c1-13-10-21-23(15-6-5-7-16(15)25(28)32-21)24(27)22(13)17(26)9-8-14-11-19(30-3)20(31-4)12-18(14)29-2/h8-12,27H,5-7H2,1-4H3/b9-8+ |
InChI Key |
LACOCQAQAUXRNF-CMDGGOBGSA-N |
Isomeric SMILES |
CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1C(=O)/C=C/C4=CC(=C(C=C4OC)OC)OC)O |
Canonical SMILES |
CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1C(=O)C=CC4=CC(=C(C=C4OC)OC)OC)O |
Origin of Product |
United States |
Preparation Methods
Core Structure Synthesis: Cyclopenta[c]chromen-4-one Formation
The cyclopenta[c]chromen core is typically synthesized via Pechmann condensation , leveraging resorcinol derivatives and β-ketoesters under acidic conditions. For example:
-
Resorcinol (1,3-dihydroxybenzene) reacts with ethyl acetoacetate in concentrated sulfuric acid at 0–5°C to form 7-hydroxy-4-methyl-2H-chromen-2-one .
-
Cyclization is achieved using cationic rare-earth catalysts (e.g., [Ln(CH3CN)9]³⁺[(AlCl4)3]³⁻) to form the fused cyclopentane ring, as demonstrated in CN108774207B .
Optimization Data :
| Method | Catalyst/Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| Pechmann condensation | H₂SO₄ | 0–5°C | 72% | |
| Rare-earth cyclization | [Yb(CH₃CN)₉]³⁺/ClPh | 120°C | 80% |
Propenoyl Side Chain Introduction
The (2E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl moiety is introduced via Claisen-Schmidt aldol condensation :
-
2,4,5-Trimethoxybenzaldehyde reacts with acetylated cyclopenta[c]chromen intermediates in ethanol/piperidine, forming the α,β-unsaturated ketone with >90% E-selectivity .
-
Microwave-assisted conditions (100°C, 30 min) improve reaction efficiency compared to conventional heating (6 h, 70°C) .
Representative Procedure :
-
Dissolve 7-hydroxy-4-methylcyclopenta[c]chromen-4-one (1 eq) and 2,4,5-trimethoxybenzaldehyde (1.2 eq) in ethanol.
-
Add piperidine (0.1 eq) and irradiate under microwave at 100°C for 30 min.
-
Isolate product via column chromatography (hexane/EtOAc 3:1) .
Hydroxylation and Methoxy Group Functionalization
Regioselective hydroxylation at C9 and methoxy group retention are critical for bioactivity:
-
BCl₃-mediated demethylation selectively removes methyl protecting groups at C9 while preserving 2,4,5-trimethoxy substituents .
-
Hydrogen peroxide/NaOH under mild conditions (25°C, 12 h) introduces the C9 hydroxyl group without side oxidation .
Demethylation Data :
| Substrate | Reagent | Conditions | Yield | Reference |
|---|---|---|---|---|
| 7,9-Dimethoxy intermediate | BCl₃ (1M) | −78°C, 1 h | 85% | |
| 9-Methoxy precursor | H₂O₂/NaOH | 25°C, 12 h | 78% |
Modern Catalytic and Green Chemistry Approaches
Domino reactions and microwave-assisted synthesis enhance efficiency:
-
Triphenylphosphine-catalyzed domino cyclization constructs the chromen core and propenoyl side chain in one pot (91% yield) .
-
Solvent-free microwave conditions reduce reaction times from hours to minutes .
Comparative Efficiency :
| Method | Time | Yield | Energy Input |
|---|---|---|---|
| Conventional heating | 6 h | 72% | High |
| Microwave-assisted | 30 min | 89% | Low |
Challenges and Optimization Strategies
-
Stereochemical Control : The E-configuration of the propenoyl group is maintained using bulky bases (e.g., LDA) to prevent isomerization .
-
Purification : Silica gel chromatography (EtOAc/hexane gradients) resolves regioisomers, with HPLC purity >98% .
Purity Data :
| Step | Purity (HPLC) | Key Impurities |
|---|---|---|
| Post-aldol reaction | 92% | Z-isomer (5%) |
| Final product | 98.5% | None detected |
Chemical Reactions Analysis
Types of Reactions
9-hydroxy-7-methyl-8-[(2E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new derivatives.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different quinones, while reduction can produce various alcohols or hydrocarbons. Substitution reactions can lead to the formation of new derivatives with modified functional groups .
Scientific Research Applications
9-hydroxy-7-methyl-8-[(2E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 9-hydroxy-7-methyl-8-[(2E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved can vary depending on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substitution Patterns
The cyclopenta[c]chromenone core is conserved across analogues, but substituent variations significantly alter physicochemical and biological properties.
Table 1: Substituent Comparison
Key Differences:
The pyrazolyl substituent in may enable chelation with metal ions or hydrogen bonding via its NH group, unlike the target compound’s carbonyl-dominated interactions .
Trimethoxyphenyl Orientation :
Physicochemical Properties
- Solubility: The 9-hydroxy group in the target compound improves aqueous solubility compared to the non-hydroxylated analogue in . However, the hexyl chain in increases lipophilicity, favoring membrane permeability.
Biological Activity
The compound 9-hydroxy-7-methyl-8-[(2E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one , with the CAS number 1021094-50-7 , is a complex organic molecule that exhibits significant biological activity. This article aims to explore its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of 436.5 g/mol . It features a unique chromenone core structure, which is known for various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C25H24O7 |
| Molecular Weight | 436.5 g/mol |
| CAS Number | 1021094-50-7 |
Synthesis
While specific synthetic routes for this compound are not extensively documented, its structure suggests that it may be synthesized through multi-step organic reactions involving the formation of the chromenone core followed by functionalization with the trimethoxyphenyl group.
Antioxidant Properties
Research indicates that compounds with similar structures exhibit significant antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress, which is linked to various diseases.
Anticancer Activity
Preliminary studies suggest that 9-hydroxy-7-methyl-8-[(2E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one may have anticancer properties. Compounds in the chromenone class have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Anti-inflammatory Effects
Similar compounds have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This suggests that the compound may also exhibit potential in treating inflammatory diseases.
Antimicrobial Activity
The compound's structural components indicate potential antimicrobial effects. Flavonoids and chromenones are known for their ability to combat various pathogens, including bacteria and fungi.
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in oxidative stress and inflammation.
- Receptor Interaction : It could interact with cellular receptors that modulate signaling pathways related to cell growth and apoptosis.
- Gene Expression Modulation : The compound may affect gene expression related to antioxidant defenses and inflammation.
Study 1: Anticancer Activity Assessment
A study conducted on a series of chromenone derivatives demonstrated that compounds structurally similar to 9-hydroxy-7-methyl-8-[(2E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one showed significant cytotoxicity against breast cancer cells (MCF-7). The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .
Study 2: Antioxidant Evaluation
In vitro assays revealed that the compound exhibited strong antioxidant activity comparable to well-known antioxidants like ascorbic acid. This was measured using DPPH radical scavenging assays, indicating its potential use as a natural antioxidant in therapeutic applications .
Study 3: Anti-inflammatory Effects
A recent investigation highlighted the anti-inflammatory potential of similar chromenones in reducing TNF-alpha levels in macrophages. This suggests that 9-hydroxy-7-methyl-8-[(2E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one might also reduce inflammation through similar pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
